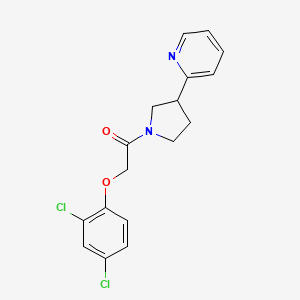

![molecular formula C20H17N5O4S B2961233 4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 923245-20-9](/img/structure/B2961233.png)

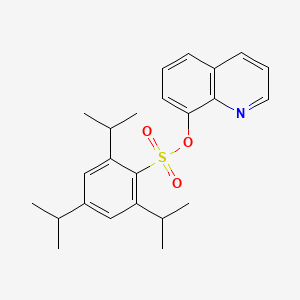

4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a methyl group, an imidazo[1,2-a]pyrimidin-2-yl group, a phenyl group, a nitro group, and a benzenesulfonamide group .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a core structure in the given compound, has been well studied in the past decade. The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. These reactions are important due to the bioactive nature of these compounds .Physical And Chemical Properties Analysis

The molecular weight of the compound is 420.5 g/mol . Other specific physical and chemical properties are not provided in the search results.科学的研究の応用

Synthesis and Chemical Properties

Rhodium-Catalyzed Bis-cyanation : An efficient method for bis-cyanation of arylimidazo[1,2-α]pyridines via N-directed ortho double C-H activation has been developed. This showcases the compound's utility in synthesizing cyanated derivatives, highlighting its broad functional group tolerance and high yield potential in chemical syntheses (Xinju Zhu et al., 2017).

Synthesis of N-Methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine : A simple, efficient, and eco-friendly method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives has been developed. This approach emphasizes the use of inexpensive catalysts, shorter reaction times, and a wide range of functional group tolerance, demonstrating the versatility of similar compounds in organic synthesis (A. M. Jadhav et al., 2018).

Biological Activities and Applications

Carbonic Anhydrase Inhibitors : Unprotected primary sulfonamide groups facilitate ring-forming cascades en route to creating polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This indicates the compound's potential as a scaffold for developing enzyme inhibitors with therapeutic relevance (A. Sapegin et al., 2018).

Antitumor Activity : Studies have synthesized and evaluated novel sulfonamide derivatives, starting from specific sulfonamide precursors, to investigate their in vitro anticancer activity. This research outlines the promising direction of using similar compounds in the development of anticancer agents, highlighting the importance of sulfonamide derivatives in medicinal chemistry (M. Ghorab et al., 2015).

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. Future research may focus on developing new synthetic protocols for the construction of imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

作用機序

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety, which is present in this compound, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction, respectively.

Mode of Action

Based on its structural similarity to other imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

If it acts as a GABA A receptor modulator, it could influence neuronal signaling pathways .

Result of Action

Based on its potential targets, it could induce cell cycle arrest (if it inhibits cdks), modulate neuronal signaling (if it modulates gaba a receptors), or affect muscle contraction (if it blocks calcium channels) .

特性

IUPAC Name |

4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4S/c1-13-3-8-17(11-19(13)25(26)27)30(28,29)23-16-6-4-15(5-7-16)18-12-24-10-9-14(2)21-20(24)22-18/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSNDNJBPRNLMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

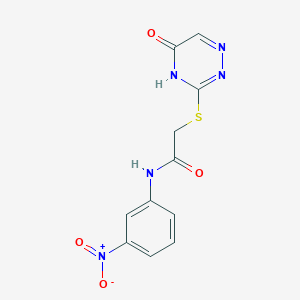

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2961150.png)

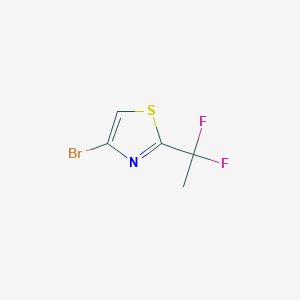

![5-[(2,2-difluoroethoxy)methyl]-1-methyl-3-nitro-1H-pyrazole](/img/structure/B2961153.png)

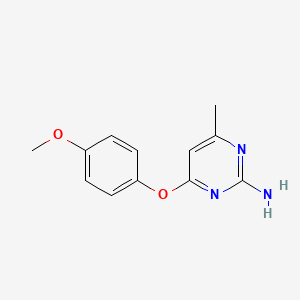

![1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2961157.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2961163.png)

![Methyl 6-oxospiro[2.5]octane-5-carboxylate](/img/structure/B2961166.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2961171.png)

![N-(2-fluorophenyl)-1-methyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2961173.png)